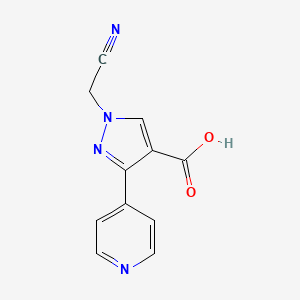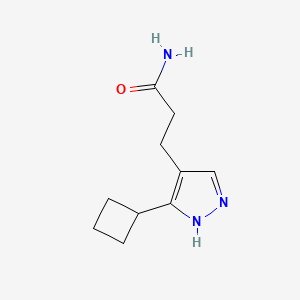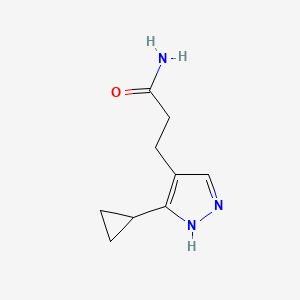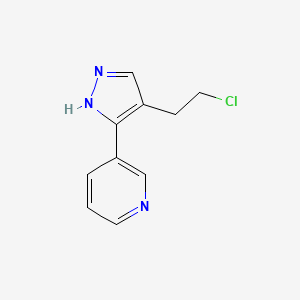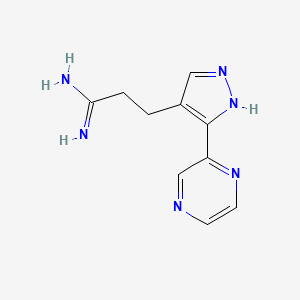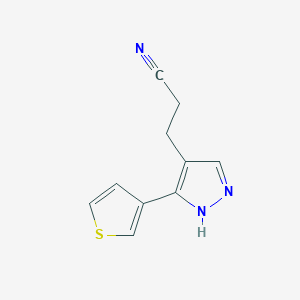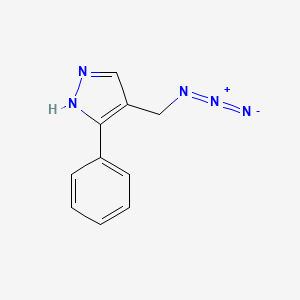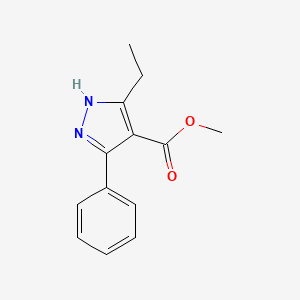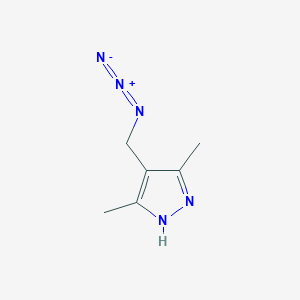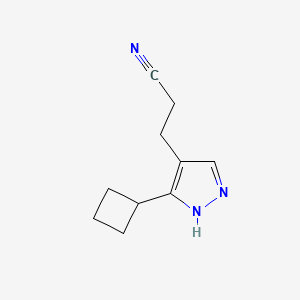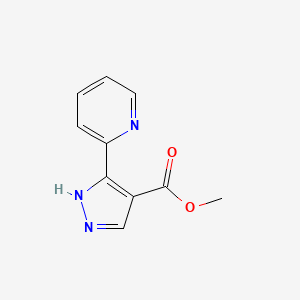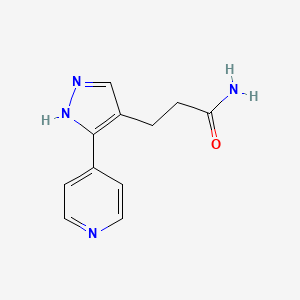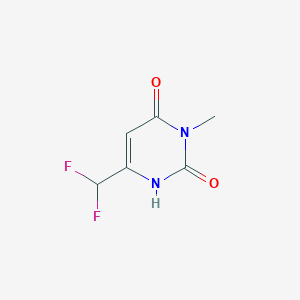
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
The compound “6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to a class of organic compounds known as difluoromethylated compounds . These compounds contain a difluoromethyl group, which consists of a carbon atom bound to two fluorine atoms and one hydrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis
The molecular structure of a compound can be influenced by the biological environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis
Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group. The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Applications De Recherche Scientifique
Late-Stage Difluoromethylation
Late-stage difluoromethylation: refers to the introduction of difluoromethyl groups in the final stages of synthetic protocols. This process is crucial for modifying the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity, which are important in pharmaceuticals, agrochemicals, and materials science . The compound can serve as a reagent for late-stage difluoromethylation, providing access to molecules of pharmaceutical relevance.
Photocatalytic Reactions
The compound can be utilized in photocatalytic reactions involving aromatic compounds and aliphatic multiple C–C bonds. These reactions are performed under mild and environmentally benign conditions, making them attractive for sustainable chemistry practices . The difluoromethyl group’s introduction via photocatalysis can enhance the physical properties of the resulting molecules.
Bioisostere Development
In medicinal chemistry, the CF2H group is considered a bioisostere for alcohol, thiol, or amine groups due to its similar size and polarity. This makes the compound a valuable tool for the development of new drugs, herbicides, and fungicides, where it can replace other functional groups without significantly altering the molecule’s bioactivity .
Hydrogen Bond Donor
The highly polarized C–H bond of CF2H makes it a competent hydrogen bond donor. This property is unique among polyfluorinated motifs and is leveraged in designing molecules that require specific hydrogen bonding capabilities, such as in enzyme inhibitors or receptor ligands .
Fluoroalkylation of Organic Compounds
The compound can be used to tackle the “negative fluorine effect” in fluoroalkylation reactions. By modulating the reaction conditions, researchers can overcome challenges associated with the thermal instability of fluorinated carbanions and their intrinsic nucleophilicity, leading to the successful fluoroalkylation of various organic substrates .
Stereoselective Synthesis
Although cases of stereoselective difluoromethylation are limited, the compound offers potential as a reagent in developing methods for stereoselective synthesis. This is particularly relevant in creating molecules with chiral centers, which are important in the development of enantiomerically pure pharmaceuticals .
Protein Modification
An exciting application is the precise site-selective installation of CF2H onto large biomolecules such as proteins. This allows for the modification of proteins with minimal disruption to their native structure and function, which is valuable in protein engineering and drug design .
Material Science
In material science, the introduction of difluoromethyl groups can significantly impact the properties of materials, such as increasing resistance to solvents and enhancing thermal stability. The compound can be a key ingredient in synthesizing new materials with improved performance characteristics .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPGTUFOYKCUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



